molecular formula C17H26N2O3S B296285 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

货号 B296285
分子量: 338.5 g/mol
InChI 键: BZNGDRPYZWGEGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[Cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide, commonly known as CMMDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

作用机制

The exact mechanism of action of CMMDCA is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CMMDCA has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and cell growth. Additionally, CMMDCA has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
CMMDCA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CMMDCA has also been found to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation. In addition, CMMDCA has been found to induce cell cycle arrest and apoptosis in cancer cells.

实验室实验的优点和局限性

One advantage of using CMMDCA in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, the potential toxicity and side effects of CMMDCA need to be thoroughly studied before it can be used in clinical trials.

未来方向

There are several future directions for the study of CMMDCA. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, the development of CMMDCA analogs with improved efficacy and reduced toxicity is an area of future research.

合成方法

The synthesis of CMMDCA involves the reaction of cyclohexylamine with 2,6-dimethylphenylacetyl chloride, followed by the addition of methylsulfonyl chloride. This results in the formation of CMMDCA as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

CMMDCA has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. In neurology, CMMDCA has shown potential as a treatment for neuropathic pain and multiple sclerosis. In oncology, CMMDCA has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, CMMDCA has been studied for its potential to modulate the immune system and reduce inflammation.

属性

分子式

C17H26N2O3S

分子量

338.5 g/mol

IUPAC 名称

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)18-16(20)12-19(23(3,21)22)15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)

InChI 键

BZNGDRPYZWGEGR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

规范 SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C

溶解度

50.8 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。